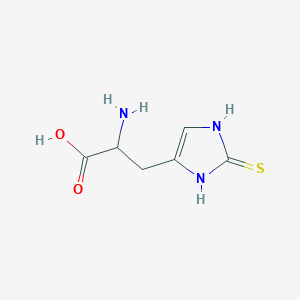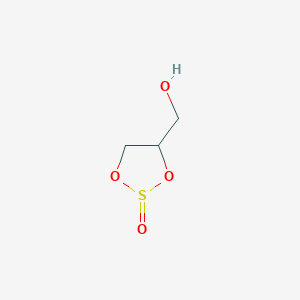
Acetyl adenylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl adenylate, also known as acetyl-AMP, is a molecule that plays a crucial role in the energy metabolism of living organisms. It is an intermediate compound in the synthesis of ATP, the primary energy currency of cells. Acetyl adenylate is formed by the condensation of acetyl-CoA and AMP, catalyzed by the enzyme acetyl-CoA synthetase. This molecule is of great interest to scientists due to its potential applications in various research fields.
Wissenschaftliche Forschungsanwendungen
Enzymatic Regulation and Metabolic Processes
Acetyl adenylate is involved in key enzymatic processes and metabolic pathways. The enzyme Acetyl-CoA synthetase (Acs) synthesizes acetyl CoA from acetate, ATP, and CoA through an acetyl–adenosine monophosphate (AMP) intermediate. This process is crucial in both prokaryotes and eukaryotes, underlining the significance of acetyl adenylate in central metabolism. Additionally, acetylation of the Acs enzyme, a modification process involving acetyl adenylate, regulates its activity in response to physiological cues. This regulation highlights the role of acetyl adenylate in modulating enzyme activities and suggests its broader implications in the AMP-forming family of enzymes, which include peptide synthetases and luciferase (Starai et al., 2002).
Biosynthesis and Natural Product Formation
Acetyl adenylate plays a crucial role in the biosynthesis of complex natural products. Class I adenylate-forming enzymes, which include acetyl-CoA synthetase, contribute to primary and secondary metabolism by modifying acetyl-CoA. This modification leads to the production of a wide range of natural products such as non-ribosomal peptides, polyketides, and terpenes. The adenylation domains of these enzymes possess unique features that facilitate the production of structurally diverse metabolites, demonstrating the pivotal role of acetyl adenylate in natural product biosynthesis (D'Ambrosio & Derbyshire, 2019).
Structural and Kinetic Analysis
Structural and kinetic studies of enzymes utilizing acetyl adenylate, such as acetyl-CoA synthetase, have provided insights into the molecular mechanisms of acetyl adenylate formation and utilization. These studies reveal the complex interactions and conformational changes in enzymes during the synthesis of acetyl adenylate and subsequent reactions. Understanding these mechanisms is essential for exploring the broader functional implications of acetyl adenylate in cellular metabolism and enzyme regulation (Gulick et al., 2003).
Role in Protein Modification and Regulation
Acetyl adenylate is also involved in the acylation of biomolecules, a widespread strategy for controlling biological function and responding to metabolic stress. This process, which includes protein acetylation, impacts various cellular processes like chromatin maintenance, transcriptional regulation, and primary metabolism. The reversible nature of acylation, involving enzymes like acetyl-CoA synthetase, underscores the dynamic and regulatory role of acetyl adenylate in cellular physiology (Hentchel & Escalante‐Semerena, 2015).
Eigenschaften
CAS-Nummer |
13015-87-7 |
|---|---|
Produktname |
Acetyl adenylate |
Molekularformel |
C12H16N5O8P |
Molekulargewicht |
389.26 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] acetate |
InChI |
InChI=1S/C12H16N5O8P/c1-5(18)25-26(21,22)23-2-6-8(19)9(20)12(24-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H,21,22)(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
UBPVOHPZRZIJHM-WOUKDFQISA-N |
Isomerische SMILES |
CC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
CC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
CC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Andere CAS-Nummern |
13015-87-7 |
Physikalische Beschreibung |
Solid |
Synonyme |
acetyl adenylate acetyl AMP acetyladenylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















